2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid is a complex organic compound that features a combination of fluorenyl, piperidinyl, and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid typically involves multiple stepsThe final step involves the carboxylation of the triazole ring to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or alkane. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, modulating their activity and affecting various biological processes. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-{[(tert-butoxy)carbonyl][(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-2-yl)methyl]amino}acetic acid
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-glutamine
Uniqueness
What sets 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C23H22N4O4 |
---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C23H22N4O4/c28-22(29)21-13-24-27(25-21)15-9-11-26(12-10-15)23(30)31-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,13,15,20H,9-12,14H2,(H,28,29) |
InChI Key |
NOPAWEPVOAZEAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2N=CC(=N2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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